Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings, a sulfanyl group, and a pyrido[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these reactions include various amines, aldehydes, and thiols under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Methyl 7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O3S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H21N3O3S/c1-13-8-10-16(11-9-13)18-12-17(23(29)30-4)20-21(25-18)27(24(31)26-22(20)28)19-7-5-6-14(2)15(19)3/h5-12H,1-4H3,(H,26,28,31) |
InChI Key |
KLSXMOIVPFPYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3C4=CC=CC(=C4C)C |
Origin of Product |
United States |
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